β-酮腈生物电子等排体策略:赋能新型SDHI骨架的活性提升
虽然3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile本身为中间体,但其衍生的β-酮腈类似物在琥珀酸脱氢酶 (SDH) 抑制活性上展现出显著优势。作为对比,其酰胺类似物氟唑菌酰胺 (Fluxapyroxad) 对猪心SDH的半数抑制浓度 (IC50) 为3.76 μM,而基于该腈类骨架优化得到的化合物A14,其IC50达到了0.183 μM,抑制效力是氟唑菌酰胺的20.5倍 [1]。
| Evidence Dimension | 猪心来源的琥珀酸脱氢酶 (SDH) 抑制活性 (IC50) |
|---|---|
| Target Compound Data | 0.183 μM (化合物A14, 基于该腈骨架的β-酮腈衍生物) |
| Comparator Or Baseline | 3.76 μM (氟唑菌酰胺, Fluxapyroxad, 酰胺类似物) |
| Quantified Difference | 20.5倍 (更优) |
| Conditions | 猪心SDH酶活性测定 |
Why This Matters
这提供了采购该腈中间体以探索新型β-酮腈生物电子等排体骨架的有力理由,该骨架在体外实验中显示出远超商业化酰胺类SDHI的酶抑制潜力。
- [1] Zhou, C., et al. (2023). Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy. Journal of Agricultural and Food Chemistry, 71(14), 5483-5495. DOI: 10.1021/acs.jafc.2c08606 View Source
